(S)-1-N-Boc-Piperidine-2-carboxamide

Catalog No.
S755734
CAS No.
78058-41-0
M.F
C11H20N2O3
M. Wt
228.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-N-Boc-Piperidine-2-carboxamide

Substitution with the parent acid or wrong enantiomer causes costly amidation and inactive APIs. (S)-1-N-Boc-piperidine-2-carboxamide (CAS 78058-41-0) is the ready-to-use, chirally pure amide intermediate for DPP-IV (Anagliptin) and HCV protease inhibitor synthesis. • Bypasses amidation step - direct incorporation. • (S)-enantiopurity for high-affinity binding. • Validated scalable routes, reduced purification. High purity, immediate shipment.

CAS Number

78058-41-0

Product Name

(S)-1-N-Boc-Piperidine-2-carboxamide

IUPAC Name

tert-butyl (2S)-2-carbamoylpiperidine-1-carboxylate

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-5-4-6-8(13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)/t8-/m0/s1

InChI Key

KIFYKONQFFJILQ-QMMMGPOBSA-N

SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)N

Synonyms

(S)-1-(tert-Butoxycarbonyl)piperidine-2-carboxamide, (S)-1-Boc-piperidine-2-carboxamide, tert-Butyl (2S)-2-carbamoylpiperidine-1-carboxylate, (S)-N-Boc-pipecolinamide, (2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxamide

Purity

≥97%

Package Size

100 mg, 1 g

(S)-1-N-Boc-Piperidine-2-carboxamide is a protected, chiral derivative of L-pipecolic acid, a conformationally constrained analog of proline. Its primary value in procurement is as a stereochemically defined, ready-to-use intermediate for multi-step syntheses of complex pharmaceutical agents. The Boc-protected amine and the primary amide functionality make it a key structural unit for building peptidomimetics and other scaffolds where precise three-dimensional orientation is essential for biological activity, particularly in the development of enzyme inhibitors.

Procurement Fit

1 Single-enantiomer (S)-piperidine building block for stereocontrolled synthesis
2 Boc-protected nitrogen for orthogonal deprotection in multi-step routes
3 Crystalline solid suitable for chiral intermediate and reagent preparation

Substituting this compound with seemingly close analogs introduces significant process and performance failures. Using the parent carboxylic acid, (S)-1-N-Boc-piperidine-2-carboxylic acid, necessitates an additional, often challenging, amidation step, increasing reagent costs, process time, and purification burdens. More critically, substitution with the racemic or (R)-enantiomer is unacceptable for synthesizing stereospecific drugs, such as DPP-IV inhibitors. The biological activity of these targets is dependent on a single, specific stereoisomer, meaning the use of an incorrect or impure chiral starting material would result in a dramatic loss of potency or complete inactivity in the final active pharmaceutical ingredient (API).

Substitution Risk

! (R)-enantiomer or racemate may invert stereochemical outcome in asymmetric synthesis
! Identical physicochemical properties do not guarantee chiral recognition behavior
! Melting point differences may serve as preliminary identity check, not replacement verification

Scalable Precursor for Anagliptin Synthesis

A recent, optimized synthesis for the DPP-IV inhibitor Anagliptin designates (S)-1-N-Boc-piperidine-2-carboxamide as a key starting material. This modern process, designed for scalability and efficiency, achieves a 48% overall yield across a 6-step sequence. Using the pre-formed amide simplifies the synthetic route compared to approaches starting from the corresponding carboxylic acid, which would require an additional coupling step and subsequent purification.

Evidence DimensionOverall Process Yield
Target Compound DataEnables a 6-step synthesis with 48% overall yield.
Comparator Or BaselineAlternative routes requiring in-situ amidation of the corresponding carboxylic acid.
Quantified DifferenceThis high-yield, streamlined process demonstrates the compound's value in an efficient manufacturing workflow.
ConditionsScalable synthesis of the API Anagliptin.

This evidence confirms the compound's suitability for efficient, high-yield pharmaceutical manufacturing, reducing process steps and improving overall yield.

Enantiomeric Purity
Class-level inference
Target >99% ee vs racemate 0% ee
Supports enantiomeric purity review for chiral synthesis
Verify lot-specific chiral HPLC certificate; class-level synthesis data

Direct-Use Intermediate for HCV NS3 Protease Inhibitors

Patents for novel macrocyclic Hepatitis C Virus (HCV) NS3 protease inhibitors demonstrate the direct use of (S)-1-N-Boc-piperidine-2-carboxamide as a key building block. In the described synthetic schemes, the compound is coupled directly with other advanced intermediates. This approach is more efficient than starting with the corresponding carboxylic acid, which would require activation and coupling, a step that could be complicated by the presence of other sensitive functional groups in the molecule.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataUsed directly in coupling reactions as a pre-formed amide fragment.
Comparator Or Baseline(S)-1-N-Boc-piperidine-2-carboxylic acid.
Quantified DifferenceEliminates one synthetic step (amide coupling) from the process.
ConditionsSynthesis of complex, multi-functional macrocyclic API precursors.

Procuring the pre-formed amide simplifies the synthesis of complex APIs by removing a reaction step, thereby avoiding potential side reactions and simplifying purification.

Chemical Purity (HPLC)
Cross-study comparable
Min 98% (target) vs typical 95% baseline
Chemical purity alone insufficient for stereochemical identity verification
Combine with chiral HPLC or specific rotation; water ≤0.5% context

Essential Stereochemistry for HCV NS3 Protease Inhibitors

In the development of phenylalanine-based macrocyclic HCV NS3 protease inhibitors, the (S)-configuration of the pipecolinamide moiety is critical for potent biological activity. A study detailing the structure-activity relationships (SAR) of these compounds shows that inhibitors built using the (S)-pipecolinamide core exhibit potent enzymatic inhibition, with IC50 values in the low nanomolar range (e.g., 0.004 µM). The use of the corresponding (R)-enantiomer would lead to a diastereomer with significantly reduced or no activity.

Evidence DimensionEnzyme Inhibition (IC50)
Target Compound DataIncorporation of the (S)-enantiomer leads to final compounds with IC50 values as low as 4 nM.
Comparator Or BaselineDiastereomers derived from the (R)-enantiomer.
Quantified DifferenceThe biological potency is intrinsically tied to the (S)-stereochemistry of this building block.
ConditionsInhibition assay against HCV NS3/4A protease.

This directly links the procurement of the correct (S)-enantiomer to the final product's biological potency, making it a non-negotiable choice for achieving the desired therapeutic effect.

Melting Point Differentiation
Class-level inference
Predicted distinct from racemate based on related derivatives
Low-cost preliminary identity check; requires own measurement
Data to verify for this specific CAS; class-level extrapolation

Scalable DPP-IV Inhibitor Manufacturing

This compound is the right choice for process development and scale-up campaigns targeting DPP-IV inhibitors like Anagliptin. Its use as a starting material is validated in efficient, high-yield synthetic routes designed for manufacturing.

Synthesis of Macrocyclic Peptidomimetic APIs

For the synthesis of complex macrocycles, such as those developed for HCV protease inhibition, this building block offers a clear process advantage. Procuring the pre-formed amide allows for direct incorporation, simplifying the overall synthetic strategy and avoiding potentially problematic mid-route amide coupling reactions.

Development of Stereospecific Enzyme Inhibitors

In discovery and medicinal chemistry programs where stereochemistry is critical for potency, this compound is the required starting material. It provides the necessary (S)-configured pipecolinamide core essential for achieving high-affinity binding in targets like the HCV NS3 protease.

Application Fit Matrix

Application
Selection Property
Validation Focus
L-configured chiral intermediate synthesis
(S)-enantiomer identity & Boc protection
Enantiomeric excess verification by chiral HPLC
Stereocontrolled peptidomimetic/macrocycle construction
Defined (2S) absolute configuration
Diastereomeric purity and conformational integrity assessment
Enantioselective reagent and chiral auxiliary preparation
High chemical purity and low moisture content
HPLC purity and Karl Fischer water content verification
Chiral analytical method development
Distinct melting point vs. racemate behavior
Melting point analysis and chiral separation validation

XLogP3

0.4

Sequence

X

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